1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-2-12-28(25,26)22-11-5-7-15-13-17(9-10-19(15)22)21-27(23,24)14-16-6-3-4-8-18(16)20/h3-4,6,8-10,13,21H,2,5,7,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUOMVPQRVQSGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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